3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrrolidine ring with a hydroxyl group and a pyridine moiety. This compound is classified under the category of pyrrolidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The presence of both hydroxyl and pyridine groups enhances its potential as a pharmacophore in drug development.
The compound can be synthesized through various methods, as detailed in scientific literature and chemical databases. Its structural and functional characteristics have been studied extensively, making it a subject of interest in synthetic organic chemistry and pharmacology.
3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol is classified as:
The synthesis of 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol can be approached through several synthetic routes:
The choice of solvents, temperature control, and reaction time are critical for optimizing yields. For instance, using polar aprotic solvents may enhance the solubility of reactants and improve reaction kinetics.
The molecular formula for 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol is . The compound consists of:
The molecular weight is approximately 176.22 g/mol. The compound's InChI key is generated for database searches, allowing for easy identification in chemical repositories.
3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol can undergo several chemical reactions due to its functional groups:
Reaction conditions such as pH, temperature, and catalysts play significant roles in determining the outcome and efficiency of these reactions.
The mechanism of action for 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol often involves interaction with biological targets:
Studies indicate that compounds with similar structures exhibit activity against cancer cell lines and other diseases, suggesting potential therapeutic applications.
3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol has several applications:
Heterocyclic compounds constitute the foundational architecture of modern pharmaceuticals, with nitrogen-containing rings exhibiting unparalleled dominance in approved therapeutics. Statistical analyses reveal that over 85% of FDA-approved drugs incorporate heterocyclic frameworks, attributed to their capacity for diverse molecular interactions, structural tunability, and favorable pharmacokinetic properties [3] [6]. Among these, fused and hybridized nitrogen heterocycles—particularly pyridine-pyrrolidine combinations—demonstrate enhanced target engagement through synergistic electronic and steric effects. The molecular complexity afforded by sp³-hybridization and chiral centers within these scaffolds aligns with drug design principles emphasizing three-dimensional coverage and controlled stereochemistry [2]. This review examines the strategic integration of the hybrid scaffold 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol within contemporary medicinal chemistry paradigms, highlighting its physicochemical advantages and therapeutic versatility.
Pyridine-pyrrolidine hybrids exemplify rational scaffold design by merging complementary pharmacophoric elements:
Property | Pyrrolidine | Pyridine | Cyclopentane | Pyrrole |
---|---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.073 | 2.93 |
LogP | 0.46 | 0.75 | 3.00 | 0.75 |
PSA (Ų) | 16.46 | 13.96 | 0 | 13.96 |
H-Bond Acceptors | 1.5 | 0.5 | 0 | 0.5 |
H-Bond Donors | 1.0 | 1.0 | 0 | 1.0 |
Solvent Accessible Surface Area (Ų) | 258.8 | 236.3 | 269.2 | 236.3 |
The pyrrolidine scaffold has undergone transformative integration into pharmaceuticals since the mid-20th century:
The hybrid scaffold 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol (PubChem CID: 59170021) represents a structurally optimized pharmacophore with multidimensional advantages [1]:
Therapeutic Area | Target | Derivative Structure | Biological Activity | Reference |
---|---|---|---|---|
Oncology | Carbonic Anhydrase IX | Pyridine-thiazolidinone-C₃-OH | IC₅₀ = 1.61 μM (HepG2) | [4] |
Infectious Disease | DNA Gyrase | 1,2,4-Oxadiazole-pyrrolidine | IC₅₀ = 120 nM (E. coli) | [8] |
Metabolic | DPP-IV | Pyrrolidine sulfonamide-C₃-OH | 66.32% inhibition at 10 μM | [8] |
CNS | Acetylcholinesterase | N-Benzoylthiourea-pyrrolidine carboxylic acid | IC₅₀ = 0.029 μM | [8] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9